molecular formula C9H8N2O2 B044672 methyl 1H-indazole-3-carboxylate CAS No. 43120-28-1

methyl 1H-indazole-3-carboxylate

Cat. No. B044672
CAS RN: 43120-28-1
M. Wt: 176.17 g/mol
InChI Key: KWTCVAHCQGKXAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1H-indazole-3-carboxylate and related compounds involves several strategies, including transition metal-catalyzed reactions, acid/base catalysis, and green chemistry approaches. Among these, catalyst-based methods, particularly those involving copper and palladium, have been extensively studied for their efficiency in forming indazole scaffolds. Advances in green chemistry also offer eco-friendly alternatives, utilizing less harmful reagents and conditions while achieving high yields and selectivity (Kapoor & Yadav, 2023; Mondal, 2023).

Molecular Structure Analysis

The molecular structure of methyl 1H-indazole-3-carboxylate is characterized by the presence of an indazole core, which is a bicyclic structure composed of a fused benzene and pyrazole ring. This core is functionalized with a methyl carboxylate group at the third position. The indazole moiety is known for its photophysical properties, making it a valuable scaffold in drug discovery and material science.

Chemical Reactions and Properties

Methyl 1H-indazole-3-carboxylate participates in various chemical reactions, including nucleophilic substitution, cycloadditions, and cross-coupling reactions. Its chemical properties are influenced by the electron-withdrawing carboxylate group, which can activate the indazole ring towards electrophilic aromatic substitution. Additionally, its ability to engage in hydrogen bonding and dipole-dipole interactions enhances its reactivity and binding affinity towards biological targets (Kaushik et al., 2019).

Physical Properties Analysis

The physical properties of methyl 1H-indazole-3-carboxylate, such as melting point, solubility, and crystallinity, are crucial for its application in synthesis and formulation. These properties can be tailored through functionalization of the indazole scaffold, enabling the compound to be optimized for specific applications in pharmaceuticals and organic materials.

Chemical Properties Analysis

The chemical versatility of methyl 1H-indazole-3-carboxylate is demonstrated by its wide range of reactivity, enabling the synthesis of complex molecules with diverse biological activities. Its reactivity can be modulated through the introduction of various substituents on the indazole ring, thereby affecting the compound's electronic and steric properties.

Scientific Research Applications

  • Catalysis : The methyl triazole-4-carboxylate gold(I) complex, which is structurally related to methyl 1H-indazole-3-carboxylate, demonstrates excellent catalytic efficiency in allene synthesis and alkyne hydration, even with low catalyst loadings (Hu et al., 2019).

  • Pharmaceutical Intermediates : Methyl 1H-1,2,4-triazole-3-carboxylate, another related compound, has been synthesized with high yield and purity, suggesting its promise as an intermediate in pharmaceutical and biotechnological applications (Xue Feng, 2005).

  • Anti-inflammatory and Analgesic Activity : Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid exhibit significant anti-inflammatory and analgesic properties (A. V. Reddy et al., 2015).

  • Crystal Structure and Viability : The crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid suggests its potential viability for further research (R. Glaser et al., 1993).

  • Synthesis of Complex Molecules : Novel derivatives synthesized from 1-methyl-1H-Indazole 3-carboxylic acid present a simple method for preparing complex molecules (E. Reddy et al., 2013).

  • MAO-B Inhibitors : Indazole- and indole-5-carboxamides, which are structurally similar, are highly potent, selective, and reversible inhibitors of monoamine oxidase B, indicating their potential in antidepressant and antipsychotic drug development (N. Tzvetkov et al., 2014).

  • Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids show potent antispermatogenic activity, affecting testicular weight and spermatogenesis (G. Corsi & G. Palazzo, 1976).

  • Reactivity and Spectroscopy : The study of indazoles and benzotriazoles' reactivity towards N-methylation and analysis using 1H nuclear magnetic resonance spectra offers insights into the methylation positions and their properties (M. Palmer et al., 1975).

Safety And Hazards

“Methyl 1H-indazole-3-carboxylate” is classified as harmful if swallowed . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The medicinal properties of indazole compounds, including “Methyl 1H-indazole-3-carboxylate”, are being explored for the treatment of various pathological conditions . There is ongoing research into the development of novel anti-cancer drugs with high efficiency and low toxicity .

properties

IUPAC Name

methyl 1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCVAHCQGKXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349685
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-indazole-3-carboxylate

CAS RN

43120-28-1
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-3-carboxylate
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A stirred mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) was heated at reflux temperature for 5 hours and then concentrated to a volume of 30 ml and treated with excess saturated aqueous sodium bicarbonate solution. Water was added to give a volume of 200 ml and the suspended solid was collected by filtration. The wet solid was dissolved in methylene chloride (200 ml), and the solution separated from a small amount of water and some insoluble material. The methylene chloride solution was dried (magnesium sulfate) and concentrated to yield 3.25 g (60%) of indazole-3-carboxylic acid methyl ester.
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Synthesis routes and methods IV

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To indazole-3-carboxylic acid (40 g, 247 mmol) suspended in methanol (700 mL) was added concentrated H2SO4 (10 mL) slowly while stirring the mixture. The mixture was stirred and refluxed at 80° C. for 24 h. The mixture was cooled, filtered, and concentrated under reduced pressure to afford a pale yellow solid. The solid was suspended in water (700 mL), crushed to fine powder, collected by filtration, and rinsed with water (˜400 mL). The product was suspended in toluene, and evaporated to dryness under reduced pressure, affording indazole-3-carboxylic acid methyl ester as a pale yellow solid (45 g, >95% pure). (m/z): [M+H]+ calcd for C9H8N2O2 177.07; found, 177.0. 1H-NMR (CD3OD, 300 MHz): δ (ppm) 8.0 (1H, d), 7.5 (1H, d), 7.4 (1H, t), 7.2 (1H, t), 3.9 (3H, s).
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
T Doi, A Asada, A Takeda, T Tagami, M Katagi… - … of Chromatography A, 2016 - Elsevier
… Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (2) was synthesized via the N-alkylation of methyl 1H-indazole-3-carboxylate (1). Successive hydrolysis of 2 gave 1-(5-fluoropentyl)-…
Number of citations: 19 www.sciencedirect.com
I Mizota, M Mori, M Shimizu - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Reaction of 1‐sulfonylindazole‐3‐carboxylates with various Grignard reagents effects the N‐N bond cleavage of the hydrazone moiety with the first nucleophile and the subsequent N‐…
Number of citations: 1 onlinelibrary.wiley.com
S Zakir, M Patel, M Farooqui - European journal of medicinal chemistry, 2012 - Elsevier
… Synthesis of these compounds proceeds through the formation of methyl-1-methyl-1H-indazole-3-carboxylate, by acidic esterification, and then it is converted into 1-methyl-1H-indazole-…
Number of citations: 71 www.sciencedirect.com
J De Morais, SD Brandt, R Jorge, R Christie… - 2020 - researchonline.ljmu.ac.uk
… Methyl 1H-indazole-3-carboxylate (available commercially or might be prepared from various precursors) (1) undergoes N-alkylation with 5-bromopent-1-ene and followed by …
Number of citations: 5 researchonline.ljmu.ac.uk
AR Cabrera, I Martinez, CG Daniliuc… - Journal of Molecular …, 2016 - Elsevier
… N-(2,6-diisopropylphenyl) acetimidoylchloride [16] (405 mg, 1.72 mmol) was added dropwise to a solution of methyl-1H-indazole-3-carboxylate (300 mg, 1.72 mmol) in anhydrous …
Number of citations: 14 www.sciencedirect.com
J Yang, JZ Lu, T Wang, YY Zhao… - Applied Organometallic …, 2020 - Wiley Online Library
… Meanwhile, as ancillary ligands (1-methyl-1H-pyrazole-3-carboxylate and 1-methyl-1H-indazole-3-carboxylate), there seems to be little difference in catalytic activities between the two …
Number of citations: 8 onlinelibrary.wiley.com
T Doi, T Tagami, A Takeda, A Asada, Y Sawabe - Forensic Toxicology, 2018 - Springer
… All of the target compounds were made from methyl 1H-indazole-3-carboxylate (compound 1) or methyl 1H-indole-3-carboxylate (compound 2). The enantiomers of the target …
Number of citations: 29 link.springer.com
A Asada, T Doi, T Tagami, A Takeda… - Drug Testing and …, 2017 - Wiley Online Library
… prepared by treating methyl 1H-indazole-3-carboxylate (0.88 … prepared by treating methyl 1H-indazole-3-carboxylate (0.53 … prepared by treating methyl 1H-indazole-3-carboxylate (0.53 …
M Longworth, SD Banister, R Boyd… - ACS Chemical …, 2017 - ACS Publications
… The synthesis of indazoles 13–17 is outlined in Figure 4, beginning with alkylation of methyl 1H-indazole-3-carboxylate (29). Previous studies had demonstrated the role of base in the …
Number of citations: 51 pubs.acs.org
B Silvestrini, G Palazzo, M De Gregorio - Progress in medicinal chemistry, 1985 - Elsevier
… by benzylation of the ester (c) and subsequent hydrolysis following the methods described by von Auwers and Schaich [20] for the homologous methyl 1H-indazole-3-carboxylate. …
Number of citations: 82 www.sciencedirect.com

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